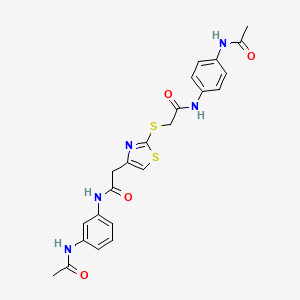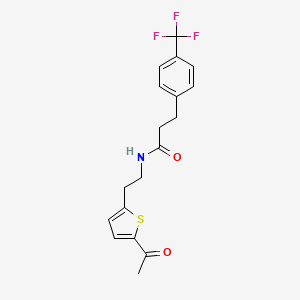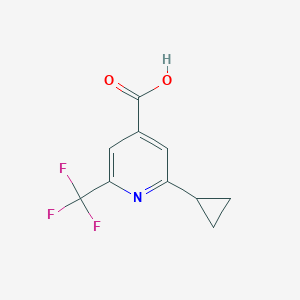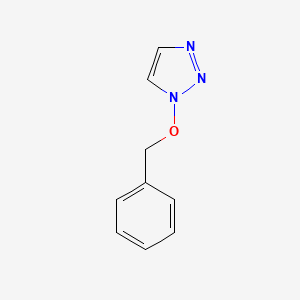
3-(5-amino-4H-1,2,4-triazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-amino-4H-1,2,4-triazol-3-yl)phenol” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. 1,2,4-triazole is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis
Due to annular prototropic tautomerism, the prepared 5(3)-amino-1,2,4-triazoles may exist in three forms: 5-amino-1H-1,2,4-triazoles 5, 3-amino-1H-1,2,4-triazoles 50, and 5-amino-4H-1,2,4-triazoles 500 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
3-(5-amino-4H-1,2,4-triazol-3-yl)phenol and its derivatives are actively researched for their synthesis methods and potential biological activities. A study by Hussain, Sharma, and Amir (2008) demonstrated the synthesis of various 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol derivatives. These compounds were evaluated for their antibacterial and antifungal activities, showing significant effects against S. aureus, E. coli, and A. niger, highlighting their potential in antimicrobial applications (Hussain, Sharma, & Amir, 2008).
Corrosion Inhibition
The application of triazole derivatives in corrosion inhibition has been explored, demonstrating their effectiveness in protecting metals in acidic environments. Ansari, Quraishi, and Singh (2014) investigated Schiff's bases of pyridyl substituted triazoles, including 3-mercapto-5 (pyridine-4-yl)-4H-1,2,4-triazole-4-yl) imino) methyl) phenol (SB-2), as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that these compounds significantly inhibit corrosion, potentially useful in industrial applications to enhance the longevity of metal components (Ansari, Quraishi, & Singh, 2014).
Antioxidant and Enzyme Inhibition
Triazole compounds have also been synthesized and evaluated for their antioxidant and enzyme inhibition properties. Sumrra et al. (2018) synthesized a Schiff base compound with triazole moiety and coordinated it with various metal ions to examine its biological activities. The study showed that the synthesized compounds, including the triazole derivatives, exhibited notable antioxidant, enzyme inhibition, and antibacterial/antifungal activities, suggesting their potential in therapeutic applications (Sumrra et al., 2018).
Photophysical Properties
Triazole derivatives are studied for their photophysical properties, contributing to the development of fluorescent materials. Padalkar et al. (2011) synthesized novel fluorescent derivatives based on triazole, examining their absorption-emission properties in different solvent polarities. These compounds showed excited-state intramolecular proton transfer pathway characteristics, which are essential for fluorescent applications in bioimaging and sensors (Padalkar et al., 2011).
Mecanismo De Acción
Target of Action
It’s known that 1,2,4-triazoles, a class of compounds to which this compound belongs, have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They have also been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Mode of Action
The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using nmr spectroscopy and x-ray crystallography . This suggests that the compound may exist in multiple forms, which could influence its interaction with its targets.
Biochemical Pathways
Given the reported pharmacological activities of 1,2,4-triazoles, it can be inferred that this compound may interact with multiple biochemical pathways related to the aforementioned biological processes .
Result of Action
Given the wide spectrum of pharmacological activities of 1,2,4-triazoles, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound is a white crystalline solid with high solubility in water , suggesting that its action and stability may be influenced by factors such as temperature and pH.
Propiedades
IUPAC Name |
3-(3-amino-1H-1,2,4-triazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8-10-7(11-12-8)5-2-1-3-6(13)4-5/h1-4,13H,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETXSZOIIOLCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522323.png)
![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2522325.png)





![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)

